molecular formula C27H22N4O4 B11205275 N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11205275
M. Wt: 466.5 g/mol
InChI Key: UCHDCFJXORFIJC-UHFFFAOYSA-N
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Description

N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazolinone core linked to a quinoline moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step often involves the condensation of anthranilic acid with benzylamine under acidic conditions to form the quinazolinone ring.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base.

    Coupling Reaction: The final step involves coupling the quinazolinone and quinoline intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amine groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways. This makes it a valuable tool in studying cellular processes and disease mechanisms.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer agents, antimicrobial agents, and anti-inflammatory drugs. Their ability to interact with specific molecular targets makes them promising candidates for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone and quinoline moieties allow it to bind to active sites of enzymes, inhibiting their activity. This can disrupt cellular signaling pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 2-phenyl-4-oxoquinazoline share the quinazolinone core but differ in their substituents.

    Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-ethylquinoline share the quinoline core but have different functional groups.

Uniqueness

N-(2-benzyl-4-oxoquinazolin-3(4H)-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the combination of the quinazolinone and quinoline moieties in a single molecule

Properties

Molecular Formula

C27H22N4O4

Molecular Weight

466.5 g/mol

IUPAC Name

N-(2-benzyl-4-oxoquinazolin-3-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C27H22N4O4/c1-2-30-21-15-9-7-13-19(21)24(32)23(27(30)35)25(33)29-31-22(16-17-10-4-3-5-11-17)28-20-14-8-6-12-18(20)26(31)34/h3-15,32H,2,16H2,1H3,(H,29,33)

InChI Key

UCHDCFJXORFIJC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN3C(=NC4=CC=CC=C4C3=O)CC5=CC=CC=C5)O

Origin of Product

United States

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